Superior Binding Energy of the Water Tetramer to Fluorobenzene
In a direct head-to-head computational study at the MP2/6-31+G* level, the water tetramer (H2O)4 is most strongly bound to fluorobenzene among the compared aromatic π-systems, which include p-difluorobenzene, benzene, and toluene. This exceptionally high binding energy is attributed to a unique combination of a π···OH hydrogen bond and a competing σ F···OH bond, which is a binding mode unavailable in the non-fluorinated comparators. The binding energy for the fluorobenzene···(H2O)4 cluster at the MP2/aug-cc-pVDZ level is reported as 14.55 kcal/mol [1].
| Evidence Dimension | Binding Energy (kcal/mol) of the π-(Water Tetramer) Cluster |
|---|---|
| Target Compound Data | 14.55 kcal/mol (MP2/aug-cc-pVDZ) |
| Comparator Or Baseline | Benzene: 13.35 kcal/mol; Toluene: 11.03 kcal/mol; p-Difluorobenzene: 13.91 kcal/mol (all at MP2/aug-cc-pVDZ) |
| Quantified Difference | The binding energy is 1.20 kcal/mol higher than benzene, 3.52 kcal/mol higher than toluene, and 0.64 kcal/mol higher than p-difluorobenzene at the MP2/aug-cc-pVDZ level. |
| Conditions | Ab initio calculations at the second-order Møller-Plesset perturbation theory (MP2) level using both 6-31+G* and aug-cc-pVDZ basis sets. |
Why This Matters
This quantification proves that the 1:4 complex has a thermodynamically more stable host-guest interaction than its closest non-fluorinated and fluorinated analogs, making it the preferred model system for studying cooperative σ and π hydrogen bonding.
- [1] Tarakeshwar, P., Kim, K. S., Djafari, S., Buchhold, K., Reimann, B., Barth, H.-D., & Brutschy, B. (2001). Ab initio studies of π-water tetramer complexes: Evolution of optimal structures, binding energies, and vibrational spectra of π-(H2O)n (n=1�D4) complexes. The Journal of Chemical Physics, 114(9), 4016–4024. doi:10.1063/1.1343903 View Source
